

3-Chloro-1-phenylpropan-1-ol structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-1-phenylpropan-1-ol

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An In-Depth Technical Guide to the Structure Elucidation of **3-Chloro-1-phenylpropan-1-ol**

Authored by a Senior Application Scientist Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug development and synthetic chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a drug candidate. **3-Chloro-1-phenylpropan-1-ol**, a versatile chiral building block and intermediate in the synthesis of various pharmaceuticals, exemplifies the need for rigorous, multi-technique structure elucidation. Its asymmetric center and the presence of both hydroxyl and chloro- functional groups necessitate a comprehensive analytical approach to confirm its identity, purity, and stereochemistry.

This guide provides a detailed, experience-driven framework for the complete structure elucidation of **3-Chloro-1-phenylpropan-1-ol**. It moves beyond a simple recitation of methods to explain the why behind the how, emphasizing a self-validating system of protocols designed to ensure the highest degree of scientific integrity.

Part 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's physical and chemical properties is essential. This initial data provides the first layer of identity confirmation and informs the selection of appropriate analytical techniques.

Critical Identifiers and Properties

A summary of the key physicochemical properties of **3-Chloro-1-phenylpropan-1-ol** is presented in Table 1. This data serves as a primary reference for sample identification and handling.

Property	Value	Source
CAS Number	1005-49-8	
Molecular Formula	C ₉ H ₁₁ ClO	
Molecular Weight	170.64 g/mol	
Appearance	Colorless to light yellow oil or solid	
Boiling Point	135-138 °C at 12 mmHg	
Melting Point	43-46 °C	
Solubility	Soluble in methanol, chloroform	

Chromatographic Purity Assessment: The First Line of Defense

A pure sample is non-negotiable for accurate structure elucidation. Contaminants can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment.

Experimental Protocol: Reversed-Phase HPLC for Purity

- System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
- Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm (for the phenyl group).
- Sample Preparation: Prepare a 1 mg/mL solution of **3-Chloro-1-phenylpropan-1-ol** in the mobile phase.
- Injection Volume: 5 μ L.
- Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Trustworthiness Check: The choice of 254 nm is based on the strong UV absorbance of the phenyl group, ensuring high sensitivity. An isocratic method is chosen for its robustness and reproducibility in a quality control setting.

Part 2: The Spectroscopic Triad for Unambiguous Structure Confirmation

Spectroscopy is the core of structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and confirmatory view of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3-Chloro-1-phenylpropan-1-ol**, both ^1H and ^{13}C NMR are indispensable.

^1H NMR: Mapping the Protons

The ^1H NMR spectrum will reveal the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment.

- Expected Chemical Shifts (δ) and Multiplicities:
 - Phenyl Protons (C_6H_5): ~7.2-7.4 ppm (multiplet, 5H). These protons on the aromatic ring will typically appear as a complex multiplet.
 - Methine Proton (CH-OH): ~4.8-5.0 ppm (triplet or dd, 1H). This proton is deshielded by both the phenyl ring and the hydroxyl group. It will be coupled to the adjacent methylene protons.
 - Methylene Protons ($\text{CH}_2\text{-Cl}$): ~3.6-3.8 ppm (triplet, 2H). These protons are deshielded by the adjacent electron-withdrawing chlorine atom.
 - Methylene Protons ($\text{CH}_2\text{-CH}$): ~2.0-2.2 ppm (multiplet, 2H). These protons are adjacent to the chiral center and will show more complex splitting (diastereotopic protons).
 - Hydroxyl Proton (OH): Variable, ~2.0-4.0 ppm (broad singlet, 1H). The chemical shift of this proton is concentration and solvent dependent. It can be confirmed by a D_2O exchange experiment, where the peak disappears.

^{13}C NMR: The Carbon Skeleton

The ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule.

- Expected Chemical Shifts (δ):
 - Phenyl Carbons: ~125-145 ppm (multiple signals). The ipso-carbon (attached to the propanol chain) will be at the downfield end.
 - Methine Carbon (C-OH): ~70-75 ppm.
 - Methylene Carbon ($\text{C-CH}_2\text{Cl}$): ~45-50 ppm.

- Methylene Carbon (C-Cl): ~40-45 ppm.

Experimental Protocol: NMR Spectroscopy

- Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).
- Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a good choice for its ability to dissolve the compound and its single residual solvent peak at 7.26 ppm (^1H) and 77.16 ppm (^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with a 90° pulse angle.
 - Perform a D_2O exchange experiment: Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

- Expected Absorption Bands:
 - O-H Stretch (Alcohol): A strong, broad band around $3200\text{-}3600\text{ cm}^{-1}$. The broadness is due to hydrogen bonding.
 - C-H Stretch (Aromatic): A sharp band just above 3000 cm^{-1} ($\sim 3030\text{-}3100\text{ cm}^{-1}$).
 - C-H Stretch (Aliphatic): Sharp bands just below 3000 cm^{-1} ($\sim 2850\text{-}2960\text{ cm}^{-1}$).

- C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm^{-1} region and principal bands around 1450-1600 cm^{-1} .
- C-O Stretch (Alcohol): A strong band in the 1000-1260 cm^{-1} region.
- C-Cl Stretch: A band in the 600-800 cm^{-1} region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

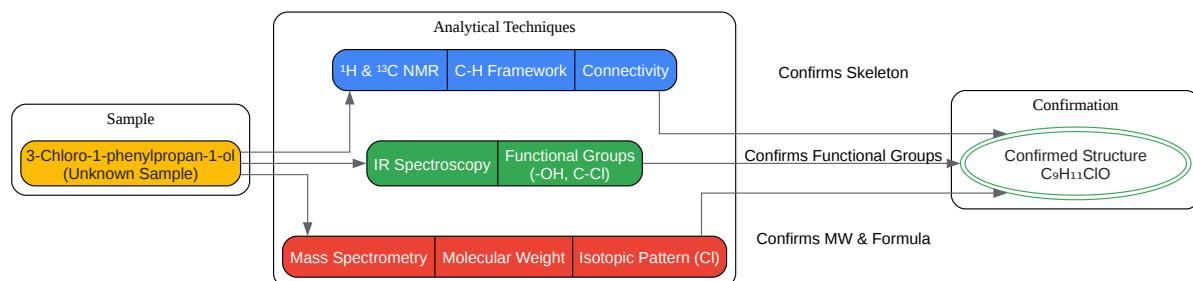
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

- Expected Observations (Electron Ionization - EI):

- Molecular Ion (M^+): A peak at $\text{m/z} = 170$. This peak will be accompanied by an $\text{M}+2$ peak at $\text{m/z} = 172$ with an intensity of about one-third of the M^+ peak, which is characteristic of the presence of a single chlorine atom (due to the ^{35}Cl and ^{37}Cl isotopes).
- Key Fragment Ions:
 - $[\text{M}-\text{H}_2\text{O}]^+$: $\text{m/z} = 152$ (loss of water).
 - $[\text{M}-\text{Cl}]^+$: $\text{m/z} = 135$ (loss of chlorine).
 - $[\text{C}_6\text{H}_5\text{CHOH}]^+$: $\text{m/z} = 107$ (benzylic cleavage), a very common and often base peak.

Workflow for Spectroscopic Elucidation

The following diagram illustrates the logical flow of using the spectroscopic triad for structure confirmation.



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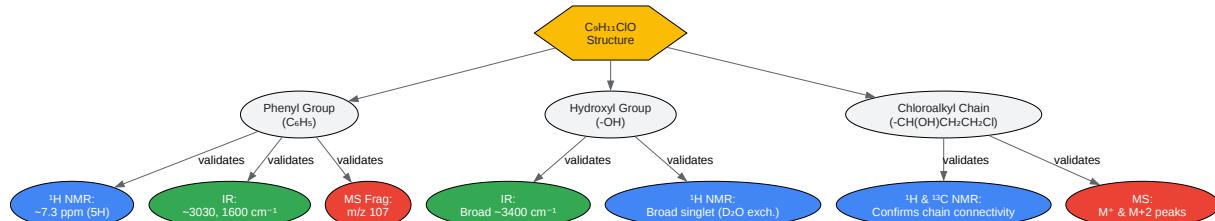
Caption: Logical workflow for the structure elucidation of **3-Chloro-1-phenylpropan-1-ol**.

Part 3: The Self-Validating System in Practice

The trustworthiness of the final structure assignment relies on the convergence of data from these independent techniques. Each piece of data should corroborate the others.

Data Convergence Diagram

The relationship between the expected structural features and the validating analytical data is crucial.



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Caption: Data convergence map for validating structural features.

By systematically applying this multi-technique approach, researchers can achieve an unambiguous and robust elucidation of the structure of **3-Chloro-1-phenylpropan-1-ol**, ensuring the integrity of any subsequent research and development efforts.

References

- To cite this document: BenchChem. [3-Chloro-1-phenylpropan-1-ol structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142418#3-chloro-1-phenylpropan-1-ol-structure-elucidation\]](https://www.benchchem.com/product/b142418#3-chloro-1-phenylpropan-1-ol-structure-elucidation)

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